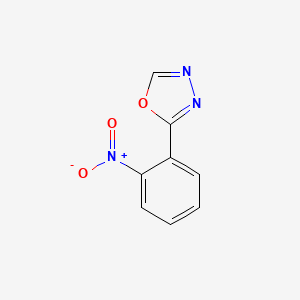
2-(2-Nitrophenyl)-1,3,4-oxadiazole
Übersicht
Beschreibung
“2-(2-Nitrophenyl)-1,3,4-oxadiazole” is a compound that has been used in various studies. It is employed in the preparation of heterodiazocines, which are potential photochromic compounds for applications in photopharmacology and functional materials .
Synthesis Analysis
The synthesis of “2-(2-Nitrophenyl)-1,3,4-oxadiazole” involves several steps. For example, one study discusses the synthesis, structural analysis, spectroscopic characterization, and second-order hyperpolarizability of a related compound . Another study mentions the use of 2-nitroacetophenone in the synthesis process .Molecular Structure Analysis
The molecular structure of “2-(2-Nitrophenyl)-1,3,4-oxadiazole” has been studied using techniques such as X-ray diffraction (XRD) and density functional theory (DFT). These studies provide insights into the molecular geometry, HOMO–LUMO energy gap, and molecular electrostatic potential (MEP) surface .Chemical Reactions Analysis
The chemical reactions involving “2-(2-Nitrophenyl)-1,3,4-oxadiazole” have been studied. For instance, one study discusses the reaction of this compound with zinc/thiolate clusters of metallothionein . Another study mentions the use of this compound in the Wittig Reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Nitrophenyl)-1,3,4-oxadiazole” have been analyzed in various studies. For example, one study discusses the thermal characteristics of a related compound . Another study mentions the use of this compound in the preparation of certain polymers .Wissenschaftliche Forschungsanwendungen
Green Synthesis of 2-Aryl-1,3,4-Oxadiazoles
- Eco-Friendly Synthesis: Zhu et al. (2015) developed an eco-friendly method to prepare 2-aryl-1,3,4-oxadiazoles, emphasizing high yields and simplicity in purification. This approach utilizes water as a reaction medium and avoids the need for additional catalysts (Zhu et al., 2015).
Corrosion Inhibition
- Inhibitive Effect on Steel Corrosion: Lagrenée et al. (2001) explored the influence of oxadiazole derivatives on the corrosion of mild steel in hydrochloric acid. They found that certain derivatives can inhibit or accelerate steel corrosion, depending on their concentration (Lagrenée et al., 2001).
Central Nervous System Depressant Activity
- CNS Depressant Properties: Singh et al. (2012) synthesized oxadiazole derivatives and evaluated them for CNS depressant activities. Two compounds showed significant antidepressant, anticonvulsant, and antianxiety activities without neurotoxicity (Singh et al., 2012).
Antibacterial Properties
- Strong Antibacterial Activities: Studies on the synthesis of oxadiazole derivatives have shown remarkable antibacterial activities against various bacteria like Staphylococcus aureus and Escherichia coli. Jafari et al. (2017) and Aziz‐ur‐Rehman et al. (2013) both conducted studies in this area, revealing the significant antibacterial potential of these compounds (Jafari et al., 2017); (Aziz‐ur‐Rehman et al., 2013).
Liquid Crystalline Properties
- Mesogenic Materials: Abboud et al. (2017) synthesized new mesogenic series with 1,3,4-oxadiazole rings showing liquid crystalline properties. These findings suggest applications in optoelectronics and display technologies (Abboud et al., 2017).
Additional Insights
- Optoelectrical and Mechanical Features: Research by Kaippamangalath et al. (2016) on poly(1,3,4-oxadiazole)s and their nanocomposites with TiO2 revealed promising optoelectrical, morphological, and mechanical properties for applications in polymer light emitting diodes (PLEDs) and packaging materials for optoelectronic devices (Kaippamangalath et al., 2016).
Safety And Hazards
Zukünftige Richtungen
The future directions for “2-(2-Nitrophenyl)-1,3,4-oxadiazole” research could involve further exploration of its biological potential. For instance, one study discusses the use of a (2-nitrophenyl)methanol scaffold, which is similar to “2-(2-Nitrophenyl)-1,3,4-oxadiazole”, as promising inhibitors of PqsD, a key enzyme in the cell-to-cell communication of Pseudomonas aeruginosa .
Eigenschaften
IUPAC Name |
2-(2-nitrophenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-11(13)7-4-2-1-3-6(7)8-10-9-5-14-8/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKRXSFMMMXAKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=CO2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Nitrophenyl)-1,3,4-oxadiazole | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2795416.png)
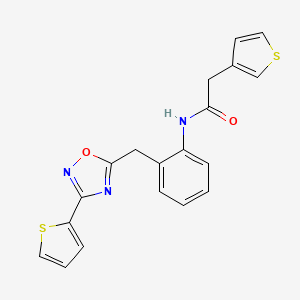
methanone](/img/structure/B2795421.png)
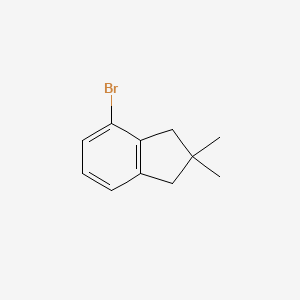
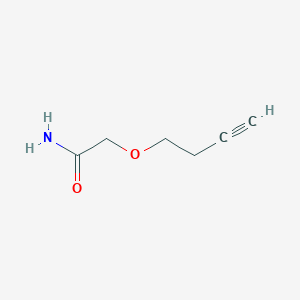
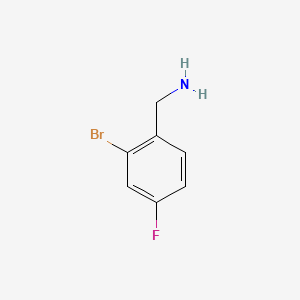
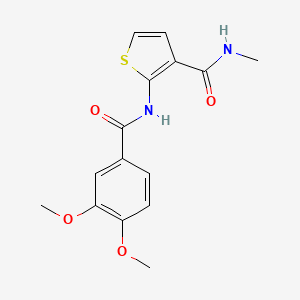
![3-Phenyl-6-{3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyridazine](/img/structure/B2795427.png)
![3-ethyl-2-[(4-methylbenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2795428.png)
![(E)-4-(N,N-diethylsulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2795429.png)
![ethyl {2-[1-(2,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2795430.png)
![[2-Cyano-3-(2-methylpropoxy)phenyl]boronic acid](/img/structure/B2795431.png)
![N-(1-Cyanocyclopropyl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-YL]propanamide](/img/structure/B2795432.png)
![2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2795435.png)